![molecular formula C21H28N2O3 B2594270 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide CAS No. 954078-06-9](/img/structure/B2594270.png)
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide
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Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide, commonly known as FMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPD is a synthetic compound that belongs to the class of benzamides and has been found to possess several unique properties that make it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Activity and Organic Ligand Development
Research has focused on the synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, which upon reaction with 4-amino salicylic acid yields compounds with potential antimicrobial activity. These compounds, including their transition metal complexes (Cu2+, Co2+, Ni2+, Mn2+, and Zn2+), have been studied for their chelating properties and antimicrobial activities against human pathogenic bacteria. The goal is to explore their potential as antimicrobial agents, with findings indicating varied inhibition activities on bacterial growth, suggesting a promising avenue for developing new antimicrobial substances (Patel, 2020).
Pharmacological Evaluation of Novel Compounds
Another aspect of research includes the design, synthesis, and pharmacological evaluation of novel derivatives with potential antidepressant and antianxiety activities. Studies on compounds structurally related to furan derivatives have shown significant effects in reducing immobility times and displaying antianxiety activity in animal models. This suggests the therapeutic potential of furan derivatives in treating mood disorders, highlighting the importance of structural design in developing effective pharmacological agents (Kumar et al., 2017).
Glycine Transporter Type-2 Inhibitors
The discovery of phenoxymethylbenzamide derivatives as potent inhibitors of the glycine transporter type-2 (GlyT-2) presents another application. These inhibitors, through modifications from a hit compound in a chemical library, exhibit significant inhibitory activity and potential anti-allodynia effects in neuropathic pain models. This research underscores the potential of furan derivatives in developing treatments for conditions related to the glycine transporter, contributing to the broader field of pain management and neurological disorders (Takahashi et al., 2014).
Neuroinflammation Imaging
Furthermore, advancements in imaging reactive microglia and disease-associated microglia in neuroinflammation have been made possible through compounds like [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This application is crucial for noninvasively studying neuroinflammation's role in various neuropsychiatric disorders, offering a valuable tool in developing and monitoring new therapeutics targeting CSF1R (Horti et al., 2019).
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16(2)26-19-7-5-18(6-8-19)21(24)22-14-17-9-11-23(12-10-17)15-20-4-3-13-25-20/h3-8,13,16-17H,9-12,14-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAWFIGNVIXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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